molecular formula C12H5NO5 B047068 3-Nitro-1,8-naphthalic anhydride CAS No. 3027-38-1

3-Nitro-1,8-naphthalic anhydride

Cat. No.: B047068
CAS No.: 3027-38-1
M. Wt: 243.17 g/mol
InChI Key: FLFLZYYDLIKGJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Nitro-1,8-naphthalic anhydride typically involves the nitration of naphthalic anhydride. One common method includes the use of sodium nitrate in concentrated sulfuric acid to introduce the nitro group at the 3-position of the naphthalene ring . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained with high yield. Industrial production methods may involve similar nitration processes, often optimized for large-scale production .

Properties

IUPAC Name

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFLZYYDLIKGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184360
Record name Naphthalic anhydride, 3-nitro-
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Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-38-1
Record name 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Record name Naphthalic anhydride, 3-nitro-
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Record name 3027-38-1
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Record name Naphthalic anhydride, 3-nitro-
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Record name 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Synthesis routes and methods

Procedure details

To a solution of 1,8-naphthalic anhydride (25 g, 0.13 mol) in conc. H2SO4 (100 mL) was added dropwise a solution of conc. HNO3 (7.85 g, 0.13 mol) in conc. H2SO4 (25 mL) at 0° C. After the addition was complete, the resulting mixture was allowed to warm to RT, stirred for 90 min and then poured into ice-H2O. The solid was filtered by suction, washed with H2O, and re-crystallized from glacial AcOH to yield 3-nitro-1,8-naphthalic anhydride (24.5 g). 1H NMR (300 MHz, CDCl3): δ 9.11 (s, 1H), 9.06 (s, 1H), 8.58 (d, J=7.5 Hz, 1H), 8.43 (d, J=7.8 Hz, 1H), 7.82 (t, J=7.8 Hz, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Nitro-1,8-naphthalic anhydride
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3-Nitro-1,8-naphthalic anhydride
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Customer
Q & A

Q1: What are the key spectroscopic characteristics of 3-Nitro-1,8-naphthalic anhydride and how do solvents influence them?

A1: this compound exhibits distinct absorption and emission spectra that are sensitive to solvent polarity. Studies using UV-Vis spectroscopy have shown that this compound displays a characteristic absorption peak around 402 nm in dimethyl sulfoxide (DMSO) attributed to an intramolecular charge transfer (ICT) band. [] This absorption band undergoes a bathochromic shift (shift to longer wavelengths) with increasing solvent polarity. [, ] Similarly, the fluorescence emission spectra also shift to lower energies (red shift) in more polar solvents. This shift is even more pronounced in the emission spectra compared to the absorption spectra. For instance, a red shift of approximately 3 nm was observed when changing the solvent from butanol to DMSO. [] This sensitivity to solvent polarity suggests potential applications in sensing and imaging.

Q2: How does this compound contribute to the development of novel dyes?

A2: this compound serves as a versatile building block for synthesizing novel dyes, particularly azo dyes, which are widely used in applications like inkjet printing. [] The compound's structure allows for the introduction of various substituents, enabling the fine-tuning of color properties. One common approach involves reducing the nitro group to an amine, followed by diazotization and subsequent coupling with diverse coupling components. [] This method allows access to a wide spectrum of colors ranging from yellow to red and even black. [] The resulting azo dyes often exhibit good water resistance when adsorbed on paper, making them suitable for inkjet printing inks. []

Q3: What makes this compound a suitable precursor for creating fluorescent molecules?

A3: The structure of this compound lends itself well to the creation of fluorescent molecules. Researchers have synthesized derivatives of this compound, such as 4-bromo-3-nitro-1,8-naphthalic anhydride, and investigated their fluorescent properties. [] These molecules exhibit solvent-dependent fluorescence, with a red shift observed in polar solvents due to the stabilization of polar excited states. [] This solvent sensitivity makes them potentially valuable in applications requiring environment-sensitive probes.

Q4: Can this compound be used to enhance the conductivity of materials?

A4: Research indicates that this compound and its derivatives can impact the conductivity of solutions. Studies exploring the effect of dopant materials, like 4-hydroxy-m-benzene-disulfonic acid, on the compound's conductivity have shown promising results. [, ] The addition of the dopant material leads to a significant increase in the ionic conductivity of the compound in solution. [, ] This finding suggests potential applications in developing materials with enhanced electrical properties.

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